molecular formula C16H13NO4 B5740668 (1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate

(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate

Cat. No.: B5740668
M. Wt: 283.28 g/mol
InChI Key: OFPYNXQHQFQFJK-UHFFFAOYSA-N
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Description

(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate is a chemical compound with a complex structure that includes a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate typically involves the reaction of benzoisoquinoline derivatives with butanoic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the esterification reaction can be carried out using sulfuric acid as a catalyst and methanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoisoquinoline derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate is unique due to its specific ester linkage and the presence of the butanoate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPYNXQHQFQFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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